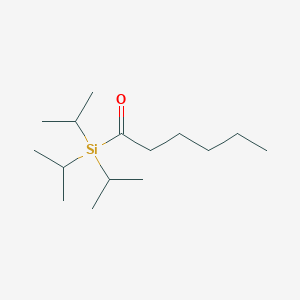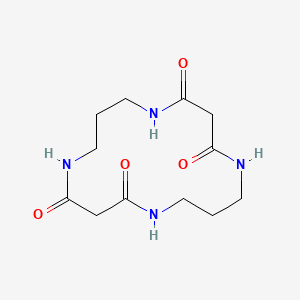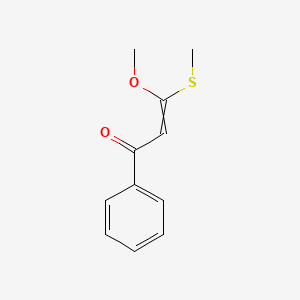
Diethyl 3-(trifluoromethyl)pentanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 3-(trifluoromethyl)pentanedioate is an organic compound with the molecular formula C10H15F3O4. It is a derivative of pentanedioic acid, where the hydrogen atoms on the third carbon are replaced by a trifluoromethyl group and the carboxylic acid groups are esterified with ethyl groups. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence its reactivity and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
Diethyl 3-(trifluoromethyl)pentanedioate can be synthesized through several methods. One common approach involves the esterification of 3-(trifluoromethyl)pentanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired esterification.
Another synthetic route involves the use of trifluoromethylation reagents to introduce the trifluoromethyl group into a suitable precursor. For example, the reaction of diethyl malonate with a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base like sodium hydride can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can enhance the scalability of the production process.
化学反応の分析
Types of Reactions
Diethyl 3-(trifluoromethyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Products include diethyl 3-(trifluoromethyl)pentanedioic acid and other oxidized derivatives.
Reduction: Products include diethyl 3-(trifluoromethyl)pentanediol and other reduced forms.
Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the trifluoromethyl group.
科学的研究の応用
Diethyl 3-(trifluoromethyl)pentanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research into potential pharmaceutical applications includes the development of drugs with improved bioavailability and metabolic stability due to the presence of the trifluoromethyl group.
Industry: It is used in the production of specialty chemicals and materials with enhanced chemical resistance and stability.
作用機序
The mechanism of action of diethyl 3-(trifluoromethyl)pentanedioate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ester groups can undergo hydrolysis to release the corresponding acids, which can participate in further biochemical reactions. The pathways involved depend on the specific application and the molecular targets being studied.
類似化合物との比較
Diethyl 3-(trifluoromethyl)pentanedioate can be compared with other similar compounds such as:
Diethyl 3,3-difluoropentanedioate: This compound has two fluorine atoms instead of three, which can affect its reactivity and applications.
Diethyl 3-(chloromethyl)pentanedioate: The presence of a chloromethyl group instead of a trifluoromethyl group results in different chemical properties and reactivity.
Diethyl 3-(bromomethyl)pentanedioate: Similar to the chloromethyl derivative, the bromomethyl group imparts different reactivity compared to the trifluoromethyl group.
特性
CAS番号 |
138852-02-5 |
|---|---|
分子式 |
C10H15F3O4 |
分子量 |
256.22 g/mol |
IUPAC名 |
diethyl 3-(trifluoromethyl)pentanedioate |
InChI |
InChI=1S/C10H15F3O4/c1-3-16-8(14)5-7(10(11,12)13)6-9(15)17-4-2/h7H,3-6H2,1-2H3 |
InChIキー |
VTWOCWLXEBQQRD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(CC(=O)OCC)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate](/img/structure/B14282164.png)

![(2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid](/img/structure/B14282187.png)

![2-Fluoro-4'-[2-(4-methylphenyl)ethyl]-4-propyl-1,1'-biphenyl](/img/structure/B14282201.png)
![2-Methyl-1-(2-methyl-1,3-dioxolan-2-yl)-5-[(oxan-2-yl)oxy]hex-3-yn-2-yl carbonate](/img/structure/B14282207.png)





